
5-(2-Chloro-5-nitrophenyl)-3-(3,5-dichlorophenyl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Chloro-5-nitrophenyl)-3-(3,5-dichlorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by its unique structure, which includes a 1,2,4-oxadiazole ring substituted with chlorinated phenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloro-5-nitrophenyl)-3-(3,5-dichlorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-5-nitrobenzohydrazide with 3,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired oxadiazole ring.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.
化学反应分析
Types of Reactions
5-(2-Chloro-5-nitrophenyl)-3-(3,5-dichlorophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorinated phenyl groups can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, potentially leading to the formation of new functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are typically employed.
Major Products Formed
Substitution Reactions: Products include substituted derivatives with new functional groups replacing the chlorine atoms.
Reduction Reactions: The major product is the corresponding amine derivative.
Oxidation Reactions: Products may include compounds with additional oxygen-containing functional groups.
科学研究应用
5-(2-Chloro-5-nitrophenyl)-3-(3,5-dichlorophenyl)-1,2,4-oxadiazole has been explored for various scientific research applications:
Medicinal Chemistry: It has potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound can be used in the synthesis of advanced materials, including polymers and liquid crystals.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules.
作用机制
The mechanism of action of 5-(2-Chloro-5-nitrophenyl)-3-(3,5-dichlorophenyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but the compound’s structure allows it to form strong interactions with various biomolecules.
相似化合物的比较
Similar Compounds
5-Phenyl-1,2,4-oxadiazole: Lacks the chlorinated phenyl groups, making it less reactive in certain substitution reactions.
3,5-Dichloro-1,2,4-oxadiazole:
2-Chloro-5-nitrophenyl-1,2,4-oxadiazole: Similar but with different substitution patterns, leading to variations in chemical behavior.
Uniqueness
5-(2-Chloro-5-nitrophenyl)-3-(3,5-dichlorophenyl)-1,2,4-oxadiazole is unique due to its combination of chlorinated and nitro-substituted phenyl groups, which confer distinct reactivity and potential for diverse applications in various fields of research.
属性
分子式 |
C14H6Cl3N3O3 |
|---|---|
分子量 |
370.6 g/mol |
IUPAC 名称 |
5-(2-chloro-5-nitrophenyl)-3-(3,5-dichlorophenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C14H6Cl3N3O3/c15-8-3-7(4-9(16)5-8)13-18-14(23-19-13)11-6-10(20(21)22)1-2-12(11)17/h1-6H |
InChI 键 |
JFLZSIBJWXYADE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C2=NC(=NO2)C3=CC(=CC(=C3)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


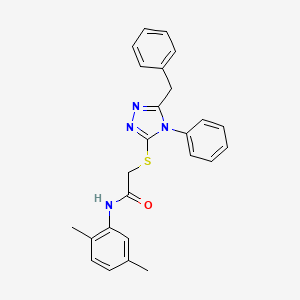


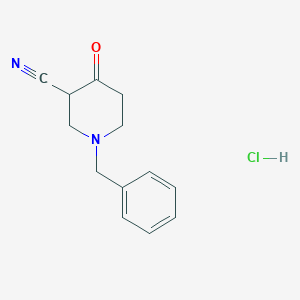
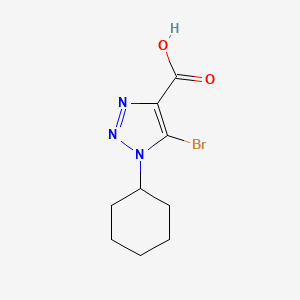

![2-(Difluoromethoxy)-5-(methylthio)benzo[d]oxazole](/img/structure/B11782561.png)
![1-(1-(Benzo[D]thiazol-2-YL)cyclopropyl)ethanamine](/img/structure/B11782563.png)
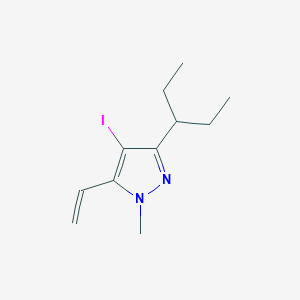
![7-Chloro-5-morpholinoimidazo[1,2-c]pyrimidine-2-carboxylic acid](/img/structure/B11782570.png)
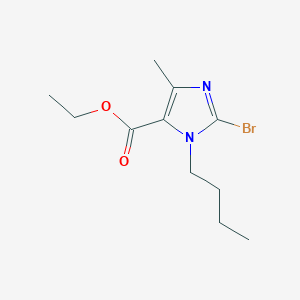


![2-(1H-Benzo[d][1,2,3]triazol-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B11782605.png)
